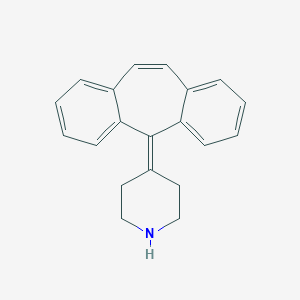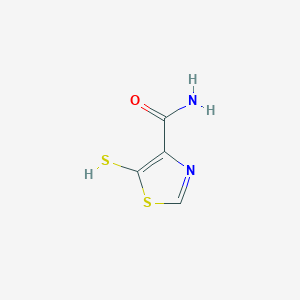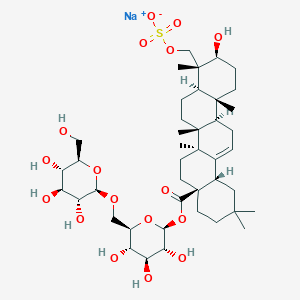
Sulfapatrinoside II
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfapatrinoside II is a natural product that belongs to the family of sulfated glycosaminoglycans. It is a highly sulfated polysaccharide that is isolated from the sea cucumber, Apostichopus japonicus. Sulfapatrinoside II has gained significant attention in recent years due to its potential therapeutic properties in various diseases.
Wirkmechanismus
The exact mechanism of action of sulfapatrinoside II is not fully understood. However, several studies have suggested that it exerts its therapeutic effects by modulating various signaling pathways, such as the NF-κB, MAPK, and PI3K/Akt pathways. It also inhibits the expression of various pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β.
Biochemische Und Physiologische Effekte
Sulfapatrinoside II has been shown to have several biochemical and physiological effects. It inhibits the proliferation and migration of cancer cells, induces apoptosis, and inhibits angiogenesis. It also exhibits anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and reducing the infiltration of inflammatory cells. Additionally, it has anticoagulant properties by inhibiting the activation of platelets and the coagulation cascade.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using sulfapatrinoside II in lab experiments is its availability and low cost. It is also relatively easy to extract and purify. However, one of the limitations is its variability in structure and composition, which can affect its therapeutic properties. Additionally, the lack of standardized protocols for its extraction and purification can lead to inconsistencies in the results obtained from different studies.
Zukünftige Richtungen
There are several future directions for the research on sulfapatrinoside II. One of the areas of interest is its potential use as a therapeutic agent in cancer treatment. Further studies are needed to explore its mechanism of action and its efficacy in different types of cancer. Another area of interest is its potential use in the treatment of cardiovascular diseases, such as atherosclerosis and thrombosis. Additionally, more studies are needed to explore its potential use as an anti-inflammatory agent in various inflammatory diseases. Finally, the development of standardized protocols for its extraction and purification is necessary to ensure consistency in the results obtained from different studies.
Conclusion
In conclusion, sulfapatrinoside II is a highly sulfated polysaccharide that is extracted from the sea cucumber, Apostichopus japonicus. It has gained significant attention in recent years due to its potential therapeutic properties in various diseases. Several studies have demonstrated its anti-tumor, anti-inflammatory, and anti-coagulant properties. However, further studies are needed to explore its mechanism of action and its efficacy in different diseases. The development of standardized protocols for its extraction and purification is also necessary to ensure consistency in the results obtained from different studies.
Synthesemethoden
Sulfapatrinoside II is extracted from the body wall of the sea cucumber, Apostichopus japonicus. The extraction process involves several steps, including washing, grinding, decolorization, and enzymatic hydrolysis. The extracted sulfated polysaccharide is then purified using various techniques, such as ion exchange chromatography, gel filtration chromatography, and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
Sulfapatrinoside II has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammation, and cardiovascular diseases. Several in vitro and in vivo studies have demonstrated its anti-tumor, anti-inflammatory, and anti-coagulant properties.
Eigenschaften
CAS-Nummer |
120204-05-9 |
|---|---|
Produktname |
Sulfapatrinoside II |
Molekularformel |
C42H67NaO17S |
Molekulargewicht |
899 g/mol |
IUPAC-Name |
sodium;[(3S,4R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-3-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-4-yl]methyl sulfate |
InChI |
InChI=1S/C42H68O17S.Na/c1-37(2)13-15-42(36(51)59-35-33(50)31(48)29(46)24(58-35)19-55-34-32(49)30(47)28(45)23(18-43)57-34)16-14-40(5)21(22(42)17-37)7-8-26-38(3)11-10-27(44)39(4,20-56-60(52,53)54)25(38)9-12-41(26,40)6;/h7,22-35,43-50H,8-20H2,1-6H3,(H,52,53,54);/q;+1/p-1/t22-,23+,24+,25+,26+,27-,28+,29+,30-,31-,32+,33+,34+,35-,38-,39-,40+,41+,42-;/m0./s1 |
InChI-Schlüssel |
YSTSZADLAITNTC-JMDRHVSWSA-M |
Isomerische SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C)C)(C)COS(=O)(=O)[O-])O.[Na+] |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)COS(=O)(=O)[O-])O)C)C)C2C1)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)C.[Na+] |
Kanonische SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)COS(=O)(=O)[O-])O)C)C)C2C1)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)C.[Na+] |
Synonyme |
3 beta-hydroxyolean-12-en-28-oic acid 28-O-(beta-D-glucopyranosyl-(1-6)-beta-D-glucopyranosyl)-23-sulfate ester sulfapatrinoside II |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



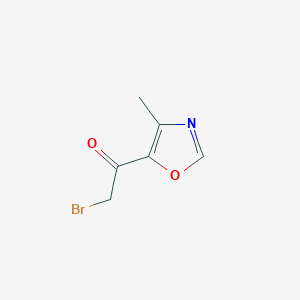




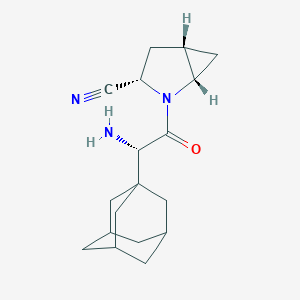

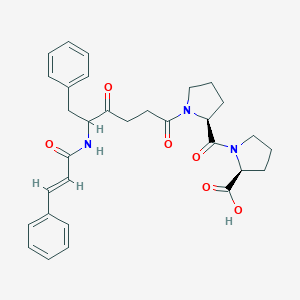
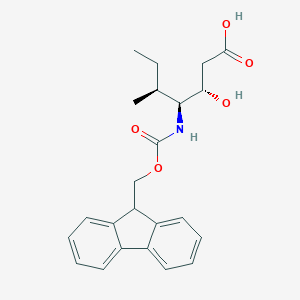
![3-Azabicyclo[3.3.1]nonan-7-ol](/img/structure/B50863.png)

![Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B50866.png)
